N-Nitrodiethylamine

Description

Structural Characteristics of N-Nitrosodiethylamine

Molecular Composition and Formula

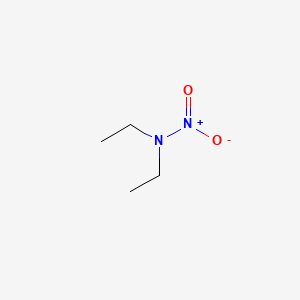

N-Nitrosodiethylamine possesses the molecular formula C₄H₁₀N₂O, representing a compact organic molecule with a molecular weight of 102.14 g/mol. The compound features a monoisotopic mass of 102.079313 atomic mass units, providing precise identification capabilities in high-resolution mass spectrometric analysis. The molecular architecture consists of two ethyl groups (C₂H₅) attached to a central nitrogen atom, which is further bonded to a nitroso group (N=O).

The structural composition reveals the presence of four carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration. The compound exhibits a density of 0.95 g/mL at standard conditions, with a boiling point of 177°C and a melting point below 25°C, indicating its liquid state at room temperature. The vapor pressure of 1.7 mmHg at 20°C demonstrates moderate volatility characteristics.

Table 1: Fundamental Molecular Properties of N-Nitrosodiethylamine

The InChI (International Chemical Identifier) representation provides a standardized description of the molecular structure as InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3, offering a unique identifier for computational chemistry applications. The corresponding InChI Key WBNQDOYYEUMPFS-UHFFFAOYSA-N serves as a condensed hash representation of this structural information.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is N,N-diethylnitrous amide, reflecting the structural relationship between the nitroso group and the diethylamine moiety. Alternative IUPAC naming conventions include N-ethyl-N-nitrosoethanamine, which emphasizes the substitution pattern on the central nitrogen atom.

The compound is recognized by numerous synonyms throughout the chemical literature, reflecting its widespread use and historical significance in chemical research. The most commonly encountered alternative names include diethylnitrosamine, N-nitrosodiethylamine, N,N-diethylnitrosamine, and N,N-diethylnitrosoamine. Additional systematic names such as ethanamine, N-ethyl-N-nitroso- and diethylamine, N-nitroso- emphasize different aspects of the molecular structure.

Table 2: Nomenclature and Registry Information

The Chemical Abstracts Service (CAS) registry number 55-18-5 provides a unique numerical identifier for this compound in chemical databases and regulatory documentation. The European Community number 200-226-1 serves as the corresponding identifier within European chemical classification systems. Additional database identifiers include the UNII (Unique Ingredient Identifier) 3IQ78TTX1A used by the United States Food and Drug Administration.

Stereochemical Configuration and Conformational Analysis

The stereochemical behavior of N-nitrosodiethylamine is dominated by the restricted rotation about the nitrogen-nitrogen bond, which exhibits significant double bond character due to resonance stabilization. The compound exists in equilibrium between the neutral form (N-N=O) and the zwitterionic resonance structure (N⁺=N⁻-O⁻), with the latter contributing substantially to the overall electronic structure. This resonance interaction creates a rotational barrier of approximately 23 kcal/mol around the N-N bond, similar to other acyclic dialkylnitrosamines.

The molecular geometry features a planar arrangement of the CαCαNNO moiety, where the α-carbon atoms, both nitrogen atoms, and the oxygen atom adopt a coplanar configuration. This planarity results from the delocalization of electron density across the nitroso functional group and contributes to the magnetic nonequivalence observed in nuclear magnetic resonance spectroscopy. The N-N bond length measures 1.344 Å in the gas phase, while the N-O bond exhibits a length of 1.235 Å.

Conformational analysis reveals that N-nitrosodiethylamine can adopt multiple rotational isomers around the N-N bond, with the energy differences between conformers influenced by steric interactions between the ethyl substituents and electronic effects from the nitroso group. Theoretical calculations suggest the existence of several stable conformational states, with the most favorable arrangements minimizing steric clashes while maximizing resonance stabilization. The conformational preferences significantly impact the compound's spectroscopic properties and chemical reactivity patterns.

Table 3: Key Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| N-N Bond Length (gas phase) | 1.344 Å | |

| N-O Bond Length (gas phase) | 1.235 Å | |

| Rotational Barrier (N-N) | ~23 kcal/mol | |

| CαCαNNO Geometry | Planar |

Spectroscopic Identification Features

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic properties of N-nitrosodiethylamine provide distinctive identification markers that reflect its unique molecular structure and conformational behavior. The ¹³C NMR spectrum exhibits characteristic signals that correspond to the carbon atoms in different chemical environments within the molecule. The carbon atoms of the ethyl groups appear at distinct chemical shifts, with the α-carbon atoms (directly attached to nitrogen) showing different resonance positions compared to the terminal methyl carbon atoms.

Specific ¹³C NMR data reveals signals at 14.0 ppm (relative intensity 1.0), 15.0 ppm (6.8), 18.0 ppm (21.2), 26.0 ppm (5.2), 27.0 ppm (29.4), 28.0 ppm (26.9), 29.0 ppm (62.8), 30.0 ppm (7.5), 40.0 ppm (2.3), and 41.0 ppm (6.1). These chemical shifts correspond to the various carbon environments within the diethylnitrosamine structure, with the most downfield signals representing carbon atoms in closer proximity to the electronegative nitrogen and oxygen atoms.

The magnetic nonequivalence of the ethyl substituents, resulting from restricted rotation about the N-N bond, manifests as complex multipicity patterns in both ¹H and ¹³C NMR spectra. This nonequivalence arises from the significant barrier to rotation around the nitrogen-nitrogen bond, which prevents rapid interconversion between conformational states on the NMR timescale. The spectroscopic analysis conditions typically employ source temperatures of 240°C and sample temperatures of 180°C for optimal signal resolution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-nitrosodiethylamine provides detailed fragmentation patterns that serve as molecular fingerprints for compound identification. The molecular ion peak appears at m/z 102, corresponding to the intact molecular structure C₄H₁₀N₂O. The fragmentation behavior under electron ionization conditions at 75 eV reveals characteristic breakdown pathways that reflect the inherent structural features of the nitrosamine functional group.

The mass spectrum obtained under electron ionization conditions shows the molecular ion at m/z 102 as the base peak, indicating the relative stability of the intact molecular structure under the ionization conditions employed. Additional fragment ions provide structural information about the breakdown pathways, with losses corresponding to ethyl groups and nitroso functionalities. The fragmentation pattern analysis contributes to the definitive identification of this compound in complex mixture analysis.

Advanced mass spectrometric techniques utilizing Q Exactive Plus Orbitrap instrumentation with electrospray ionization (ESI) provide high-resolution accurate mass measurements. These methods generate comprehensive spectral trees containing both MS¹ and MS² data, offering detailed structural elucidation capabilities. The high-resolution mass spectrometric data enables differentiation between isobaric compounds and provides confidence in molecular formula assignment.

Table 4: Mass Spectrometric Data Summary

| Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (m/z) | 102 | |

| Ionization Energy | 75 eV | |

| Instrumentation | Q Exactive Plus Orbitrap | |

| Ionization Method | ESI, EI |

Infrared and UV-Vis Absorption Profiles

Infrared spectroscopic analysis of N-nitrosodiethylamine reveals characteristic absorption bands that correspond to specific functional group vibrations within the molecular structure. The nitroso functional group exhibits distinctive N=O stretching vibrations that appear as diagnostic peaks in the infrared spectrum. These vibrations manifest as two primary absorption bands: one corresponding to non-associated molecules at approximately 1448 cm⁻¹, and another broader band between 1265-1346 cm⁻¹ representing associated nitrosamine structures.

The N-N stretching vibrations produce strong absorption bands in the frequency range of 1052-1106 cm⁻¹, providing additional confirmation of the nitrosamine structural framework. These spectroscopic features are characteristic of the nitrosamine functional group and serve as reliable identification markers. The infrared analysis employs both Nujol mull and carbon tetrachloride bromide solution techniques to obtain comprehensive vibrational information.

Ultraviolet-visible spectroscopic analysis reveals absorption characteristics that reflect the electronic transitions associated with the nitroso chromophore. The UV spectrum typically exhibits absorption maxima around 235 nm with high intensity, corresponding to n→π* transitions within the nitroso functional group. Additional absorption features appear around 365 nm with lower intensity and fine structure, attributed to the extended conjugation involving the nitrogen-nitrogen double bond character.

Table 5: Infrared Spectroscopic Absorption Bands

The spectroscopic data collectively provide a comprehensive identification profile for N-nitrosodiethylamine, enabling unambiguous determination of its structural features through multiple analytical techniques. The combination of nuclear magnetic resonance, mass spectrometric, and vibrational spectroscopic methods offers complementary information that confirms the molecular structure and supports detailed structural characterization studies.

Properties

IUPAC Name |

N,N-diethylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3-5(4-2)6(7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXAHXNXXIWQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221389 | |

| Record name | N-Nitrodiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-92-8 | |

| Record name | N-Ethyl-N-nitroethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrodiethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrodiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrodiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITRODIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7TJ0C6RJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Nitrosation of Diethylamine

The most widely documented method for NDEA synthesis involves the nitrosation of diethylamine using nitrosating agents under acidic conditions. This process follows the general reaction:

In practice, nitrous acid (HNO) is generated in situ by combining sodium nitrite (NaNO) with a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (HSO). A patented continuous process for analogous nitrosamines (e.g., nitrosodimethylamine) outlines critical parameters for optimizing yield and purity . Key variables include:

-

Molar ratios : A stoichiometric excess of NaNO (0.87–1.2 mol per mol of amine) ensures complete nitrosation .

-

Acid selection : Sulfuric acid is preferred over hydrochloric acid due to its reduced volatility and improved salt precipitation during neutralization .

-

Temperature control : Maintaining the reaction between 50–90°C prevents side reactions such as amine oxidation .

Table 1: Representative Conditions for NDEA Synthesis via Acid Catalysis

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| NaNO:Amine ratio | 1.1:1 | Maximizes conversion | |

| Reaction temperature | 70–80°C | Reduces byproduct formation | |

| Acid concentration | 1.0–1.2 M HSO | Enhances nitrosation rate |

Post-reaction neutralization with sodium hydroxide (NaOH) separates the aqueous phase from the NDEA-rich organic layer. Recycling of sodium sulfate slurries improves process efficiency by minimizing waste .

Nitrosation Using Preformed Nitrous Acid in Aqueous Medium

An alternative approach employs preformed nitrous acid in aqueous diethylamine solutions. This method, adapted from environmental sampling protocols , prioritizes mild conditions to avoid thermal degradation:

-

Solution preparation : Diethylamine is dissolved in deionized water acidified to pH 2–3 with HCl.

-

Nitrosation : Sodium nitrite is added incrementally at 0–5°C to suppress competing reactions.

-

Extraction : Methylene chloride partitions NDEA from the aqueous phase, with subsequent drying over anhydrous sodium sulfate .

This method achieves yields of 60–75% but requires meticulous control of pH and temperature to prevent hydrolysis of the nitroso group .

Purification and Isolation Techniques

Crude NDEA mixtures often contain unreacted amine, inorganic salts, and oxidation byproducts. Industrial-scale processes utilize multi-stage purification:

-

Decantation and phase separation : Neutralized reaction mixtures stratify into an NDEA-rich organic phase and a salt slurry .

-

Vacuum distillation : The organic layer is distilled at reduced pressure (e.g., 75–95% vaporization) to isolate NDEA solutions of 35–50% purity .

-

Salt washing : Residual NDEA adsorbed on sodium sulfate crystals is removed via countercurrent washing, recovering >98% of the product .

Laboratory-scale purification employs Kuderna-Danish concentrators for solvent removal, followed by column chromatography if higher purity is required .

Analytical Methods for Quality Control

Gas chromatography (GC) with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS) is the gold standard for quantifying NDEA . The U.S. EPA’s Method 607 prescribes:

-

Sample extraction : Triple liquid-liquid extraction with methylene chloride ensures complete recovery .

-

Concentration : Extracts are reduced to 1–2 mL using Kuderna-Danish apparatus, achieving detection limits of 0.1 µg/L .

-

Interference mitigation : Diphenylamine contamination is eliminated via silica gel chromatography prior to GC analysis .

Table 2: GC Parameters for NDEA Detection (Adapted from EPA Method 607)

| Column | Temperature Program | Detector | Retention Time |

|---|---|---|---|

| 2% SP-2401 on Supelcoport | 100°C → 240°C at 8°C/min | NPD or MS | 9.2 min |

Recent Advances in Synthesis Methodologies

Emerging strategies aim to enhance selectivity and reduce environmental impact:

-

Electrophilic nitrosation : Recent studies demonstrate that NDEA forms via electrophilic attack of nitrosonium ion (NO) on diethylamine, with rate acceleration in aprotic solvents .

-

Catalytic systems : Transition metal catalysts (e.g., Cu) enable nitrosation at lower temperatures (25–40°C), though mechanistic details remain under investigation .

-

Green chemistry approaches : Solvent-free reactions using solid NaNO and carboxylic acids show promise for small-scale synthesis but require yield optimization .

Notably, NDEA’s susceptibility to decomposition under strong acidic or basic conditions necessitates inert atmospheres during storage .

Scientific Research Applications

Toxicological Research

NDEA has been extensively studied for its carcinogenic properties. Research indicates that NDEA induces tumors in various animal models, particularly in the liver and respiratory organs. A comparative study demonstrated a 100% tumor incidence in the respiratory organs of hamsters exposed to NDEA, highlighting its potent carcinogenic effects compared to other nitrosamines like N-nitrosodimethylamine (NDMA) .

Case Study: Carcinogenicity in Animal Models

- Study Design : Male Syrian golden hamsters were intratracheally instilled with NDEA weekly for 15 weeks.

- Findings : The study found a 100% tumor incidence in the lungs and significant liver tumor development rates .

Bioremediation Applications

The bioremediation of NDEA and related compounds is an emerging area of research. Innovative methods such as fluidized bed bioreactors (FBR) have been developed to treat contaminated groundwater effectively. A study demonstrated that FBR could reduce NDEA concentrations from approximately 1 µg/L to less than 10 ng/L within a short hydraulic residence time .

Bioreactor Performance

- System : Propane-fed FBR using Rhodococcus ruber ENV425.

- Results : Achieved significant reduction rates for both NDEA and NDMA, indicating potential for large-scale groundwater treatment applications .

Analytical Chemistry Techniques

Analytical methods for detecting NDEA in environmental samples are crucial for assessing contamination levels and ensuring safety. Techniques such as solid-phase extraction followed by gas chromatography have been established to analyze NDEA at parts-per-trillion concentrations .

Analytical Method Overview

- Technique : Solid-phase extraction (SPE) coupled with gas chromatography.

- Application : Used for extracting and quantifying NDEA from groundwater samples, ensuring effective monitoring of environmental contamination .

Environmental Impact Studies

The environmental impact of NDEA is also a critical area of research. Studies have shown that NDEA can persist in groundwater systems, necessitating effective remediation strategies. The potential for biodegradation under aerobic conditions has been explored, indicating that natural attenuation processes may mitigate some risks associated with NDEA contamination .

Key Findings

- Persistence : NDEA can remain in groundwater, posing risks to human health and ecosystems.

- Biodegradation Potential : Laboratory studies suggest that aerobic conditions can facilitate the breakdown of NDEA, offering a pathway for natural remediation .

Summary of Research Findings

The following table summarizes key findings related to the applications of N-Nitrodiethylamine:

Mechanism of Action

The mechanism of action of N-Nitrodiethylamine involves its metabolic activation to reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutagenic and carcinogenic effects. The metabolic activation typically involves cytochrome P450 enzymes, which hydroxylate the nitro group, forming reactive species capable of alkylating DNA.

Comparison with Similar Compounds

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosodibutylamine

Comparison: N-Nitrodiethylamine is unique due to its specific nitro group, which imparts distinct chemical reactivity compared to nitroso compounds. While nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine are known for their carcinogenic properties, this compound’s nitro group allows for different types of chemical transformations, making it valuable in synthetic chemistry.

Biological Activity

N-Nitrodiethylamine (NDEA) is a compound belonging to the class of nitramines, which are known for their significant biological activities, particularly in relation to carcinogenicity and mutagenicity. This article explores the biological activity of NDEA, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

NDEA is synthesized through the nitration of diethylamine, resulting in a compound that contains a nitro group (-NO2) attached to the nitrogen atom of diethylamine. This structural feature is crucial for its biological activity, as the nitro group can undergo metabolic reduction to form reactive intermediates that interact with cellular macromolecules.

1. Carcinogenicity

NDEA is classified as a potent carcinogen. Studies have demonstrated its ability to induce tumors in various animal models. For instance, chronic exposure to NDEA has been shown to cause liver tumors in rats and mice, with significant dose-response relationships established. The primary target organs for NDEA-induced tumors include the liver, kidneys, and nasal cavity .

Table 1: Summary of Carcinogenic Studies on NDEA

| Study Reference | Animal Model | Route of Exposure | Tumor Type | Findings |

|---|---|---|---|---|

| Peto et al. (1991) | Rats & Mice | Oral & Inhalation | Liver | Induced tumors with specific dose-response |

| Klein et al. (1991) | Rats | Inhalation | Nasal Cavity | Significant tumor incidence at low exposure levels |

| Druckrey (1967) | BD Rats | Inhalation | Nasal Cavity | Tumors observed at low concentrations |

2. Mutagenicity

NDEA exhibits mutagenic properties, primarily through metabolic activation that leads to DNA damage. The compound has been shown to form DNA adducts, which are critical indicators of mutagenic potential. The mechanism involves the formation of reactive intermediates that alkylate DNA bases, resulting in mutations that can lead to cancer development .

The biological activity of NDEA is largely attributed to its metabolic conversion into reactive species. The nitro group can be reduced enzymatically, producing reactive nitrogen species that interact with proteins and nucleic acids:

- Enzymatic Reduction : NDEA undergoes reduction by cytochrome P450 enzymes, leading to the formation of highly reactive intermediates.

- DNA Interaction : These intermediates can bind covalently to DNA, leading to mutations and ultimately carcinogenesis.

Case Studies

Several case studies have highlighted the health impacts associated with NDEA exposure:

- Case Study 1 : A study on workers exposed to NDEA in industrial settings revealed increased incidences of liver cancer compared to unexposed populations. The findings emphasized the need for stringent occupational safety measures.

- Case Study 2 : An investigation into dietary sources showed correlations between nitrosamine consumption (including NDEA) and gastrointestinal cancers. This study underscored the importance of monitoring food safety regarding nitrosamine levels.

Q & A

Q. What are the primary mechanistic pathways for N-Nitrodiethylamine formation in pharmaceutical synthesis?

this compound forms via nitrosation of secondary or tertiary amines under acidic conditions with nitrosating agents (e.g., nitrites). Structural factors, such as amine reactivity and steric hindrance, influence formation kinetics. For example, secondary amines with low steric hindrance (e.g., diethylamine) are more prone to nitrosation. Researchers should conduct preparative chemistry screening or literature reviews on structurally analogous amines to assess formation risks .

Q. Which analytical methods are validated for trace-level detection of this compound?

Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is recommended for quantification at ppm/ppb levels. Method validation must adhere to ICH Q2(R1) criteria, including sensitivity (LOD/LOQ ≤ 10 ng/g), selectivity (resolution from matrix interferences), and robustness (pH/temperature stability). For instance, LC-HRMS with ±5 ppm mass accuracy minimizes false positives from co-eluting impurities .

Q. What safety protocols are essential for handling this compound in laboratories?

OSHA’s 13 Carcinogens Standard (29 CFR 1910.1003) mandates enclosed transfer systems, Class I Type B biosafety hoods, and PPE (gloves, respirators). Institutional protocols should include waste disposal guidelines and exposure monitoring, as this compound is a potent carcinogen .

Q. How do regulatory agencies define acceptable limits for this compound in drug products?

The AI (Acceptable Intake) is calculated based on carcinogenic potency (TD50). For example, EMA and FDA set AI limits at 96 ng/day for this compound. Risk assessments must consider maximum daily dose and route-specific bioavailability .

Advanced Research Questions

Q. How to design experiments evaluating this compound formation under diverse nitrosating conditions?

Use a factorial design varying pH (1–6), nitrite concentration (0.1–10 mM), and temperature (20–60°C). Monitor reaction kinetics via LC-HRMS and compare yields with structurally similar amines (e.g., N-Nitrosodimethylamine). Literature reviews of analogous systems (e.g., ranitidine case studies) can identify critical parameters .

Q. How to resolve discrepancies in this compound quantification across LC-MS platforms?

Contradictions often arise from insufficient mass resolution or matrix effects. For example, dimethylformamide (DMF) co-elutes with this compound in low-resolution systems, causing false positives. Solutions include:

- Using HRMS with resolution ≥ 25,000 (e.g., Orbitrap).

- Optimizing mass tolerance windows (±5 ppm) during data processing .

Q. What strategies improve selectivity in mass spectrometry for this compound in complex biological matrices?

Implement ion mobility spectrometry (IMS) to separate isobaric interferences. For example, in metformin analysis, IMS differentiated this compound from DMF via collision cross-section (CCS) values. Additionally, isotope dilution with ¹⁵N-labeled analogs enhances accuracy .

Q. How to assess the impact of amine impurities on this compound formation during API synthesis?

Use forced degradation studies with spiked nitrite under accelerated storage conditions (40°C/75% RH). Quantify residual amines and this compound via LC-MS/MS. Statistical models (e.g., QSAR) can predict nitrosation propensity based on amine pKa and steric parameters .

Notes

- Avoid reliance on non-peer-reviewed sources (e.g., commercial websites).

- Cross-validate findings using NIST Chemistry WebBook data for thermodynamic properties (ΔfH°, ΔrG°) .

- Case studies (e.g., ranitidine NDMA contamination) highlight the importance of root-cause analysis in process-related nitrosamine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.